N-(3-chloro-4-methylphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring and multiple chloro and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cyclization reaction involving azides and alkynes. The subsequent steps involve the introduction of the chloro and methyl groups through substitution reactions. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and halogenating agents like chlorine (Cl2) or bromine (Br2). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds. Substitution reactions can result in a variety of substituted triazole derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
Molecular Formula |
C16H13Cl2N5O |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13Cl2N5O/c1-9-2-5-12(8-13(9)18)20-16(24)14-15(22-23-21-14)19-11-6-3-10(17)4-7-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
XYLQJSZFVQZBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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